5-(Pyrazin-2-ylamino)-3-[4-[3-[4-(trifluoromethoxy)phenyl]ureido]phenyl]-1H-pyrazole-4-carboxamide
Beschreibung
This compound is a pyrazole-4-carboxamide derivative featuring a pyrazin-2-ylamino substituent at position 5 and a ureido-linked 4-(trifluoromethoxy)phenyl group at position 2. Its trifluoromethoxy and ureido moieties may enhance metabolic stability and binding affinity, while the pyrazine ring could contribute to π-π interactions in biological systems.
Eigenschaften
Molekularformel |
C22H17F3N8O3 |
|---|---|
Molekulargewicht |
498.4 g/mol |
IUPAC-Name |
3-(pyrazin-2-ylamino)-5-[4-[[4-(trifluoromethoxy)phenyl]carbamoylamino]phenyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H17F3N8O3/c23-22(24,25)36-15-7-5-14(6-8-15)30-21(35)29-13-3-1-12(2-4-13)18-17(19(26)34)20(33-32-18)31-16-11-27-9-10-28-16/h1-11H,(H2,26,34)(H2,29,30,35)(H2,28,31,32,33) |
InChI-Schlüssel |
VFAAAPPHTRVREG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C(=NN2)NC3=NC=CN=C3)C(=O)N)NC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Herkunft des Produkts |
United States |
Biologische Aktivität
5-(Pyrazin-2-ylamino)-3-[4-[3-[4-(trifluoromethoxy)phenyl]ureido]phenyl]-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure includes:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Trifluoromethoxy group : Contributes to the compound's lipophilicity and may enhance biological activity.
- Ureido linkage : Potentially involved in receptor binding and modulation.
Molecular Formula
- C21H23F6N5O
Molecular Weight
- 507.43 g/mol
Anticancer Activity
Research indicates that pyrazole derivatives often exhibit significant anticancer properties. For instance, compounds structurally related to our target compound have shown potent inhibition against various cancer cell lines, with IC50 values comparable to established chemotherapeutics. Specifically, studies have reported:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole analog | MCF-7 (Breast Cancer) | 0.08 | |
| Pyrazole derivative | EGFR+ cancer cells | 0.07 |
These findings suggest a potential role for 5-(Pyrazin-2-ylamino)-3-[4-[3-[4-(trifluoromethoxy)phenyl]ureido]phenyl]-1H-pyrazole-4-carboxamide in targeting cancer pathways.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively documented. Compounds similar to the target have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:
| Compound | Cytokine Inhibition (%) | Concentration (µM) | Reference |
|---|---|---|---|
| Pyrazole derivative | TNF-α: 76% | 1 | |
| Novel pyrazole analog | IL-6: 93% | 10 |
These results indicate that the compound may modulate inflammatory responses, providing a therapeutic avenue for conditions characterized by chronic inflammation.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored. Studies have shown that certain analogs exhibit activity against a range of pathogens:
Such findings underscore the potential utility of the compound in treating infectious diseases.
The biological activity of 5-(Pyrazin-2-ylamino)-3-[4-[3-[4-(trifluoromethoxy)phenyl]ureido]phenyl]-1H-pyrazole-4-carboxamide may be attributed to its ability to interact with specific molecular targets, including:
- Kinases : Inhibition of JAK2/3 and Aurora A/B kinases has been noted in similar compounds, suggesting a multi-targeted approach in cancer therapy .
- Cytokine receptors : Modulation of inflammatory pathways through inhibition of cytokine release.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
Analyse Chemischer Reaktionen
Core Pyrazole Ring Formation
The pyrazole ring system is a critical structural element. A common method for synthesizing pyrazoles involves the condensation of β-ketonitriles with hydrazines , as described in the synthesis of 5-aminopyrazoles . For example:
-
β-ketonitriles (e.g., α-cyanoacetophenones) react with hydrazines to form intermediate hydrazones.
-
Subsequent cyclization occurs via nucleophilic attack on the nitrile carbon, yielding 5-aminopyrazoles .
This methodology is foundational for constructing the pyrazole core in the target compound.
Incorporation of the Trifluoromethoxyphenyl Group
The trifluoromethoxyphenyl substituent enhances lipophilicity and biological activity. Its incorporation likely involves:
-
Substitution reactions : Direct coupling of trifluoromethoxyphenyl fragments via nucleophilic aromatic substitution or Suzuki coupling .
-
Electrophilic aromatic substitution : Introduction of the trifluoromethoxy group to a phenyl ring using trifluoromethoxylation reagents .
Amide Bond Formation
The carboxamide group (–CONH₂) is critical for the compound’s stability and reactivity. Its formation may involve:
-
Amide coupling : Reaction of carboxylic acids with amines using coupling agents (e.g., HATU, EDCl) .
-
Hydrolysis : Conversion of nitriles to carboxamides via acidic or basic hydrolysis .
Pyrazole Ring Formation
| Step | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Hydrazine coupling | β-ketonitriles + hydrazines, reflux | Intermediate hydrazones | |
| Cyclization | Acid/base catalysis, elevated temperature | 5-aminopyrazole ring formation |
Ureido Group Formation
Trifluoromethoxyphenyl Group Incorporation
Structural and Functional Analysis
The compound’s structural complexity arises from:
-
Pyrazole core : Provides aromatic stability and potential for hydrogen bonding.
-
Ureido group : Contributes to bioactivity (e.g., protein kinase inhibition) .
-
Trifluoromethoxyphenyl moiety : Enhances lipophilicity and membrane permeability .
Biological Implications
While not explicitly detailed in the provided sources, analogous pyrazole derivatives (e.g., 5-amino-1H-pyrazole-4-carboxamide) exhibit:
-
Enzyme inhibition : Activity against CDK5, GSK-3, and other kinases .
-
Antimicrobial properties : Enhanced by trifluoromethoxy substituents .
Challenges and Optimization
-
Yield and purity : Multi-step syntheses require precise control of reaction conditions (e.g., temperature, solvent) .
-
Regioselectivity : Ensuring correct positioning of substituents on the pyrazole ring .
-
Functional group compatibility : Balancing reactivity of amide, ureido, and pyrazole groups during synthesis.
Comparative Structural Analysis
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Pyrazole Derivatives
However, insights can be drawn from analogous pyrazole-carboxamide and ureido-substituted derivatives:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Structural Complexity : The target compound’s trifluoromethoxy and ureido groups distinguish it from simpler pyrazole-carboxaldehydes (e.g., ) or carbonitrile derivatives (e.g., ). These groups likely enhance hydrophobicity and hydrogen-bonding capacity.
Synthetic Challenges: The ureido linkage and pyrazin-2-ylamino group may complicate synthesis compared to dihydropyrazoline derivatives or carbothioamide analogs .
Research Findings and Limitations
- Synthetic Routes: No direct synthesis protocols for the compound are described in the evidence. However, analogous methods (e.g., condensation of pyrazole-carboxylic acids with amines ) could theoretically apply.
- Biological Data : Absent in the provided materials. Comparative studies with similar compounds suggest that pyrazole-4-carboxamides often exhibit kinase or protease inhibition , but extrapolation is speculative.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Answer:
The synthesis of this pyrazole-urea derivative requires a multi-step approach, typically involving:
- Core Pyrazole Formation : Condensation of substituted hydrazines with β-keto esters or nitriles under acidic conditions, as demonstrated in analogous pyrazole syntheses (e.g., using 1,5-diarylpyrazole templates) .
- Urea Linkage Introduction : Coupling of the pyrazole intermediate with isocyanate derivatives of 4-(trifluoromethoxy)phenyl groups via nucleophilic addition-elimination. Reaction solvents (e.g., DMF, THF) and catalysts (e.g., DBU) significantly impact yields .
- Optimization Strategies :
- Temperature Gradients : Test reactions at 60–100°C to balance reaction rate and side-product formation.
- Purification : Use silica gel chromatography or recrystallization (e.g., ethyl acetate/hexane mixtures) to isolate high-purity products (>95%) .
- Analytical Monitoring : Employ TLC and LC-MS to track intermediate formation and optimize stoichiometry .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <2 ppm error .
- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) .
Advanced: How can computational modeling predict binding affinity with biological targets like kinase enzymes?
Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for target interaction. For example, the pyrazole ring’s electron-deficient nature may favor π-π stacking with kinase active sites .
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses. Key interactions include:
- MD Simulations : Validate docking results with 100-ns simulations to assess binding stability (RMSD <2 Å) .
Advanced: What strategies resolve contradictions in biological activity data across assay systems?
Answer:
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., fluorescence polarization) vs. cell-based assays (e.g., viability assays) to differentiate target-specific effects from off-target toxicity .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ variability) using statistical tools (e.g., ANOVA) to identify confounding variables like solvent choice (DMSO vs. ethanol) .
- Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to confirm selectivity and rule out polypharmacology .
Advanced: How do structural modifications influence pharmacokinetic properties?
Answer:
- Fluorine Substitution :
- Urea Linkage Optimization : Replacing urea with thiourea increases hydrophobicity (clogP +0.3) but may compromise oral bioavailability due to crystallinity issues .
- In Silico ADMET Predictors : Tools like SwissADME estimate key parameters (e.g., BBB permeability: <0.1 vs. >0.3) to guide design .
Advanced: What crystallographic methods validate the compound’s solid-state structure?
Answer:
- Single-Crystal X-Ray Diffraction (SC-XRD) :
- Grow crystals via slow evaporation (e.g., dichloromethane/methanol) .
- Confirm dihedral angles between pyrazole and phenyl rings (e.g., 15–25°), ensuring planar geometry for target binding .
- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphic forms .
Advanced: How can reaction path search methods accelerate derivative synthesis?
Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA to map energy profiles for key steps (e.g., urea bond formation). Identify transition states with activation energies <25 kcal/mol for feasible reactions .
- Machine Learning (ML) : Train models on existing pyrazole-urea datasets to predict optimal solvents/catalysts (e.g., random forest classifiers with >85% accuracy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
